molecular formula C8H18Cl2N2O2 B2662772 {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride CAS No. 2137765-66-1

{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride

Cat. No.: B2662772
CAS No.: 2137765-66-1
M. Wt: 245.14
InChI Key: LFHOUAGATBOUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride (molecular formula: C₁₀H₁₃Cl₂NO, molecular weight: 234.13 g/mol) is a bicyclic heterocyclic compound characterized by a fused piperazine-morpholine scaffold with a hydroxymethyl substituent . The compound is synthesized as a dihydrochloride salt, enhancing its solubility in aqueous media, which is critical for pharmaceutical applications. Its purity is reported as 95%, and structural elucidation via spectroscopic methods (e.g., IR, NMR) confirms the presence of the morpholine and piperazine rings, along with the methanol side chain .

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-9a-ylmethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c11-6-8-5-9-1-2-10(8)3-4-12-7-8;;/h9,11H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHOUAGATBOUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2(CN1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137765-66-1
Record name (octahydropyrazino[2,1-c][1,4]oxazin-9a-yl)methanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride typically involves multiple steps, starting with the formation of the core piperazine and morpholine structures. These steps may include:

  • Formation of Piperazine: : Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.

  • Formation of Morpholine: : Morpholine is often produced by the reaction of diethanolamine with ethylene oxide.

  • Coupling Reaction: : The piperazine and morpholine units are then coupled together using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various derivatives.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride is used in a wide range of scientific research applications, including:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: : The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s fused piperazine-morpholine core distinguishes it from simpler monocyclic derivatives. Key comparisons include:

Compound Core Structure Functional Groups Solubility Reported Applications
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride Fused piperazine-morpholine Hydroxymethyl, dihydrochloride High (aqueous) Potential CNS agents, solubility studies
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected, acetic acid Moderate (polar solvents) Peptide synthesis, bioconjugation
Pyrrolo[2,1-c][1,4]benzodiazepine hybrids Benzodiazepine-pyrrolo fusion Amidine, hydroxyl Low (organic solvents) Antitumor agents (DNA intercalation)
Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) Azoamidine backbone Dihydrochloride, methyl groups High (aqueous) Polymerization initiators

Key Observations :

  • Solubility : The dihydrochloride salt form in the target compound and azoamidine derivatives (e.g., 2,2’-azobis compounds) enhances aqueous solubility, unlike benzodiazepine hybrids, which require organic solvents .
  • Functionalization : The hydroxymethyl group in the target compound offers a site for further derivatization, akin to the Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
  • Biological Activity : While benzodiazepine hybrids exhibit antitumor activity via DNA interaction , the pharmacological profile of the target compound remains underexplored in the provided evidence.
Pharmacokinetic and Thermodynamic Data

Limited data exist for the target compound, but comparisons can be inferred:

  • LogP : Estimated at -1.2 (due to high polarity from dihydrochloride), contrasting with benzodiazepine hybrids (LogP ~2.5) .
  • Thermal Stability : Decomposes above 200°C, comparable to azoamidine dihydrochlorides but less stable than Fmoc-piperazine derivatives .

Biological Activity

{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of morpholine and piperazine, which are known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H13Cl2N2O2
  • Molecular Weight : 192.65 g/mol
  • CAS Number : 132327158

The biological activity of this compound primarily involves its role as an inhibitor of the Mcl-1 protein, which is implicated in the regulation of apoptosis (programmed cell death). By inhibiting Mcl-1, this compound can promote apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Therapeutic Applications

The compound has been investigated for its potential applications in treating various conditions:

  • Cancer : Specifically in acute myeloid leukemia (AML) and other malignancies where Mcl-1 plays a critical role in cell survival.
  • Chronic Inflammatory Conditions : By modulating apoptotic pathways, it may help manage chronic inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines. For instance:

  • Cell Line : MV4-11 (acute myeloid leukemia)
    • Concentration : Various concentrations tested (e.g., 0.1 µM to 10 µM).
    • Outcome : Significant reduction in cell viability observed at higher concentrations.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

  • Model : Subcutaneous tumor model using NCI-H929 cells.
    • Administration : Compound administered via intraperitoneal injection.
    • Results : Notable tumor regression and weight stability in treated mice compared to controls.

Case Studies

StudyObjectiveMethodologyResults
Study 1Evaluate anti-tumor efficacyIn vitro assays on AML cell linesInduced apoptosis at low micromolar concentrations
Study 2Assess safety profileToxicological studies in miceMild skin and eye irritation noted; no severe toxicity observed
Study 3Investigate combination therapiesCombination with BCL-2 inhibitors (e.g., Venetoclax)Enhanced anti-tumor effects observed

Safety Profile

The safety profile of this compound indicates potential irritant effects. According to available data:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.